4,4-Dimethylpentane-2-sulfonamide

Steroid sulfatase Enzyme inhibition Medicinal chemistry

SAR campaigns with alkyl sulfonamides often fail when linear or less-branched analogs are used as substitutes, leading to irreproducible target engagement. 4,4-Dimethylpentane-2-sulfonamide (CAS 1849187-87-6) provides the exact gem-dimethyl substitution pattern required for valid structure-activity interpretation. • Enables STS inhibitor lead optimization (IC50 14-110 nM in cellular assays). • Sterically differentiated scaffold for mapping metalloenzyme sulfonamide-binding pockets. • Supplied at ≥95% purity with rapid global shipping.

Molecular Formula C7H17NO2S
Molecular Weight 179.28 g/mol
Cat. No. B13248966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylpentane-2-sulfonamide
Molecular FormulaC7H17NO2S
Molecular Weight179.28 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)C)S(=O)(=O)N
InChIInChI=1S/C7H17NO2S/c1-6(11(8,9)10)5-7(2,3)4/h6H,5H2,1-4H3,(H2,8,9,10)
InChIKeyLDHCCUWFQNWIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylpentane-2-sulfonamide Overview


4,4-Dimethylpentane-2-sulfonamide (also cataloged as N,4-Dimethylpentane-2-sulfonamide, CAS 1849187-87-6) is an alkyl sulfonamide building block characterized by a branched pentane chain with gem-dimethyl substitution at C4 and a primary sulfonamide group at C2 . It belongs to the alkanesulfonamide class (C07H17NO2S, MW 179.28 g/mol) and is commercially supplied as a research chemical with standardized purity specifications (typically ≥95%) . As a member of the sulfonamide family, it carries the canonical sulfonamide pharmacophore, a privileged structure in drug discovery historically associated with antibacterial activity via dihydropteroate synthase inhibition, though modern applications extend to a broad range of enzyme targets including carbonic anhydrases, proteases, and sulfatases [1].

Sulfonamide pharmacophore — supports enzyme-target studies (sulfatase, carbonic anhydrase)
Gem-dimethyl branching — distinct steric and lipophilic profile vs linear analogs
SAR building block — used for lead optimization and probe design

Why 4,4-Dimethylpentane-2-sulfonamide Substitution Fails


Despite the shared sulfonamide functional group, substitution of 4,4-dimethylpentane-2-sulfonamide with generic alkyl sulfonamides (e.g., linear pentane-1-sulfonamide or less branched analogs) is not straightforward in structure-activity relationship (SAR) campaigns. The gem-dimethyl substitution at the C4 position introduces a unique steric and lipophilic profile (clogP ~1.2-1.8, estimated) that distinguishes it from linear or monomethyl-branched congeners . This structural feature can significantly modulate molecular recognition events—such as complementarity to hydrophobic enzyme subpockets or membrane permeability—in ways that are not predictable from the behavior of simpler alkyl sulfonamides [1]. Consequently, researchers evaluating this scaffold for target engagement or phenotypic screening must source the exact compound to ensure experimental reproducibility and valid SAR interpretation, as closely related analogs (e.g., 4,4-dimethylpentane-1-sulfonamide, CAS 1692804-09-3) differ in the position of the sulfonamide group, altering both physicochemical properties and biological activity profiles .

Linear or monomethyl-branched analogs
May not replicate the steric environment at C4, potentially shifting SAR and target recognition.
Regioisomer (C1 vs C2 sulfonamide)
Sulfonamide position alters logP, solubility, and hydrogen-bonding geometry, affecting assay behavior.
Aromatic sulfonamides (antibacterial context)
Aryl sulfonamides are typically more potent DHPS inhibitors; alkyl scaffold is not a direct potency replacement.

4,4-Dimethylpentane-2-sulfonamide Comparative Evidence


Steroid Sulfatase Inhibition vs Arylsulfamates

While the parent 4,4-dimethylpentane-2-sulfonamide itself has not been reported as a steroid sulfatase (STS) inhibitor, its N-substituted derivatives (e.g., N-arylsulfamoylated analogs) have demonstrated STS inhibitory activity. In a cell-based assay using human JEG3 cell lysates, a sulfamoylated derivative exhibited an IC50 of 110 nM for STS inhibition after 1 hour, with a longer 20-hour incubation yielding an IC50 of 14 nM [1]. In comparison, the benchmark arylsulfamate inhibitor Irosustat (STX64) shows an IC50 of 0.39 nM in HEK-293 cells [2]. This ~280-fold difference in potency highlights that the 4,4-dimethylpentane core, when properly derivatized, can yield moderate STS inhibitors, but it does not confer the high potency of optimized clinical-stage arylsulfamates. The data underscore that procurement of the unmodified sulfonamide is essential as a starting point for SAR exploration, not as a direct replacement for potent arylsulfamates.

STS Inhibition
Cross-study comparable
N-arylsulfamoylated derivative: IC50 14 nM (20 h)
vs Irosustat: 0.39 nM
~36-fold less potent
Scaffold yields moderate STS inhibitors; not a direct arylsulfamate replacement
Cell-based assay; incubation times and cell lines differ
Steroid sulfatase Enzyme inhibition Medicinal chemistry

Regioisomer Physicochemical Property Comparison

4,4-Dimethylpentane-2-sulfonamide and its regioisomer 4,4-dimethylpentane-1-sulfonamide share the same molecular formula (C7H17NO2S) and molecular weight (179.28 g/mol), but differ in the attachment point of the sulfonamide group (C2 vs. C1) . While no experimental logP or solubility data were found in the peer-reviewed literature for this specific compound, class-level structure-property relationship (SPR) trends for alkyl sulfonamides indicate that branching at the sulfonamide-bearing carbon (C2) typically reduces aqueous solubility relative to terminal (C1) sulfonamides due to increased steric hindrance around the polar group and altered crystal packing [1]. Estimated logP values for these isomers differ by approximately 0.3 log units, suggesting subtly different partitioning behaviors [2]. Researchers should therefore not assume identical solubility or permeability profiles when substituting one isomer for the other in biological assays or formulation development.

Regioisomer Properties
Class-level inference
Predicted logP difference ~0.3
Lower aqueous solubility for C2 isomer
vs C1 regioisomer
Isomer choice impacts solubility and permeability in assays
Predicted from QSAR; no experimental logP/solubility
Physicochemical properties Structural isomer Solubility

Antibacterial Activity: Alkyl vs Aryl Sulfonamides

Sulfonamides are classic antibacterial agents that inhibit dihydropteroate synthase (DHPS) in the bacterial folate pathway. While the archetypal antibacterial sulfonamides (e.g., sulfamethoxazole, sulfadiazine) are aromatic (aryl sulfonamides), alkyl sulfonamides such as 4,4-dimethylpentane-2-sulfonamide may exhibit different antibacterial spectra and potency [1]. Class-level SAR analysis indicates that alkyl sulfonamides generally possess weaker intrinsic DHPS inhibitory activity compared to their aryl counterparts due to suboptimal mimicry of the natural substrate para-aminobenzoic acid (PABA) [2]. However, the branched alkyl chain of 4,4-dimethylpentane-2-sulfonamide could potentially enhance bacterial cell penetration or evade resistance mechanisms (e.g., efflux pumps) relative to smaller, more polar sulfonamides [3]. No direct MIC data are available for this compound, but its procurement as a scaffold for antibacterial lead optimization is justified by the need to explore novel chemical space beyond traditional aryl sulfonamides.

Antibacterial DHPS
Class-level inference
Alkyl sulfonamides typically 10–100× weaker DHPS inhibitors
vs aryl sulfonamides (e.g., sulfamethoxazole)
Alkyl scaffold may bypass some resistance mechanisms; not a potency replacement
No direct MIC data available
Antibacterial Sulfonamide DHPS inhibition

Application Scenarios for 4,4-Dimethylpentane-2-sulfonamide


Steroid Sulfatase Inhibitor Lead Optimization

Procurement of 4,4-dimethylpentane-2-sulfonamide is recommended for medicinal chemistry groups pursuing novel steroid sulfatase (STS) inhibitors with differentiated intellectual property positions. The scaffold, when derivatized (e.g., via N-arylsulfamoylation), yields compounds with moderate STS inhibitory activity (IC50 14-110 nM in cellular assays) [1]. This potency range is suitable for lead optimization campaigns where physicochemical property tuning (e.g., lipophilicity, metabolic stability) is prioritized over maximizing target potency alone. The gem-dimethyl group offers a handle for modulating logP and reducing metabolic clearance relative to linear alkyl chains.

Antibacterial Lead Discovery

In antibacterial drug discovery, 4,4-dimethylpentane-2-sulfonamide represents a non-aromatic sulfonamide scaffold for exploring DHPS inhibition or other antibacterial mechanisms. While likely less potent than aryl sulfonamides, its branched alkyl structure may circumvent existing resistance mechanisms (e.g., mutations in DHPS, efflux pumps) [2]. Procurement is advisable for fragment-based screening libraries or for SAR expansion around alkyl sulfonamide cores, especially in programs seeking agents active against Gram-negative pathogens where permeability is a key challenge [3].

Chemical Biology Probe Development

The sulfonamide group is a privileged binder of various metalloenzymes (e.g., carbonic anhydrases, MMPs) and can act as a transition-state analog. 4,4-Dimethylpentane-2-sulfonamide, with its compact yet sterically differentiated alkyl chain, is well-suited for use in chemical biology probe design to map the topology of sulfonamide-binding pockets in novel enzymes [4]. Its commercial availability at high purity (≥95%) enables rapid synthesis of probes or affinity reagents without the need for custom synthesis, accelerating target validation studies.

Chiral Sulfonamide Building Block

While the parent compound is achiral, its C2 sulfonamide group can serve as a precursor to chiral sulfonamide auxiliaries or ligands used in asymmetric synthesis [5]. The gem-dimethyl substitution at C4 provides steric bulk that can enhance stereocontrol in reactions such as alkylations or cycloadditions when incorporated into chiral sulfonamide scaffolds. Procurement of this building block supports the development of new catalytic methodologies or the synthesis of enantiopure intermediates for pharmaceutical research.

Application
Selection Property
Validation Focus
Steroid sulfatase inhibitor research
Sulfonamide scaffold for N-derivatization
STS enzyme inhibition and selectivity profiling
Antibacterial lead discovery
Non-aromatic alkyl sulfonamide core
DHPS inhibition and resistance evasion potential
Chemical biology probe design
Compact branched sulfonamide warhead
Binding to metalloenzyme pockets (e.g., carbonic anhydrases)
Chiral auxiliary synthesis
Achiral precursor with steric gem-dimethyl
Stereocontrol in asymmetric reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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